molecular formula C21H24N2O3S B2783416 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide CAS No. 946258-10-2

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide

Cat. No.: B2783416
CAS No.: 946258-10-2
M. Wt: 384.49
InChI Key: AZYQOSYKNTZOBT-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide is a synthetic small molecule characterized by a tetrahydroquinoline core fused with a cyclopropanecarbonyl group at the 1-position and a phenylethane sulfonamide moiety at the 6-position.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c24-21(17-8-9-17)23-13-4-7-18-15-19(10-11-20(18)23)22-27(25,26)14-12-16-5-2-1-3-6-16/h1-3,5-6,10-11,15,17,22H,4,7-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYQOSYKNTZOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of cyclopropanecarbonyl chloride from cyclopropanecarboxylic acid using reagents like oxalyl chloride or thionyl chloride . This intermediate is then reacted with a quinoline derivative to form the cyclopropanecarbonyl-quinoline compound. Finally, the sulfonamide group is introduced through a reaction with phenylethanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The compound shares a tetrahydroquinoline backbone with other inhibitors, such as the quinolinyl oxamide derivative (QOD) and indole carboxamide derivative (ICD) described by Rana et al. (2020) . Key differences include:

  • Sulfonamide vs. Oxamide/Carboxamide : The sulfonamide moiety in the target compound may offer stronger hydrogen-bonding interactions with enzyme active sites compared to the oxamide in QOD or carboxamide in ICD.
  • Phenylethane side chain : Introduces lipophilicity, which could improve membrane permeability relative to ICD’s polar indole-carboxamide group.

Inhibitory Activity and Target Specificity

While QOD and ICD exhibit dual inhibition of FP-2 and FP-3 (IC~50~ values in the nanomolar range), the target compound’s activity remains unquantified in the provided evidence. However, structural similarities suggest it may share this dual inhibitory mechanism. The sulfonamide group could enhance selectivity for cysteine proteases by mimicking the tetrahedral intermediate formed during peptide bond hydrolysis .

Structure-Activity Relationship (SAR) Insights

  • Tetrahydroquinoline core: Essential for binding to FP-2/3’s hydrophobic pockets, as seen in QOD and ICD .
  • Electron-withdrawing groups : The cyclopropanecarbonyl group may stabilize the molecule’s conformation, analogous to the benzodioxol group in QOD.
  • Sulfonamide flexibility : The phenylethane spacer allows spatial adjustment for optimal target engagement, a feature absent in rigid carboxamide-based ICD.

Pharmacokinetic and Toxicity Profiles

No direct data are available for the target compound. However, QOD and ICD face challenges in toxicity and bioavailability due to their bulky aromatic groups. The cyclopropanecarbonyl and sulfonamide groups in the target compound might mitigate these issues by reducing molecular weight and improving solubility.

Data Table: Comparative Analysis of Key Features

Feature Target Compound QOD ICD
Core Structure 1,2,3,4-Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline Indole-carboxamide
Functional Groups Cyclopropanecarbonyl, phenylethane sulfonamide Benzodioxol, ethanediamide Biphenyl carbonyl, indole-carboxamide
Molecular Weight ~400–450 g/mol (estimated) ~450–500 g/mol ~500–550 g/mol
Target Enzymes Putative FP-2/3 dual inhibitor FP-2/3 dual inhibitor FP-2/3 dual inhibitor
SAR Insights Sulfonamide enhances binding; cyclopropane improves stability Oxamide enables dual inhibition; benzodioxol aids hydrophobicity Carboxamide and biphenyl optimize hydrophobic interactions
Structural Data Available Limited (hypothesized via SHELX-based crystallography) No No

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Synthesis

The compound features a cyclopropanecarbonyl group attached to a tetrahydroquinoline ring , along with a sulfonamide moiety . The synthesis typically involves multiple steps, including:

  • Formation of the Tetrahydroquinoline Core : This can be achieved through cyclization reactions involving aniline derivatives.
  • Introduction of the Cyclopropanecarbonyl Group : This is done by reacting cyclopropanecarbonyl chloride with the tetrahydroquinoline derivative.
  • Attachment of the Phenylethane Sulfonamide Group : The final step involves the reaction of the intermediate with sulfonamide derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, which could lead to anti-inflammatory effects.
  • Receptor Modulation : It may bind to certain receptors, altering their activity and influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

Anticancer Properties

Studies have demonstrated that this compound can reduce cell viability in various cancer cell lines. For instance:

  • In vitro assays showed significant inhibition of cell growth in human osteosarcoma (MG-63) and breast cancer (MDA-MB-231) cells.
  • The compound's effectiveness was notably enhanced under hypoxic conditions typical of tumor microenvironments.

Inhibition of Carbonic Anhydrase Isoforms

The compound has been evaluated for its inhibitory effects on carbonic anhydrase (CA) isoforms:

CompoundCA II Inhibition (nM)CA IX Inhibition (nM)CA XII Inhibition (nM)
16a51.699.6Not tested
16b70.285.4120
16e60.075.0Not tested

These findings suggest that the compound may serve as a selective inhibitor for CA IX and CA XII, which are associated with tumor growth and metastasis.

Case Studies and Research Findings

  • Study on Hypoxic Conditions :
    • A study found that compounds similar to this compound exhibited enhanced cytotoxicity against HT-29 colon cancer cells under hypoxic conditions compared to normoxic conditions .
  • Structure–Activity Relationship (SAR) :
    • Investigations into SAR revealed that modifications to the sulfonamide group significantly affect inhibitory activity against CA isoforms. For example, substituting different groups on the phenyl ring altered binding affinity and selectivity.
  • Comparative Analysis with Other Compounds :
    • When tested alongside established carbonic anhydrase inhibitors like acetazolamide (AZM), compounds derived from this sulfonamide exhibited superior activity against certain cancer cell lines under specific conditions .

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